3H-Dideoxycytidine
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Overview
Description
. This compound is characterized by its pyrimidine base attached to a deoxyribose sugar molecule. It is a derivative of cytosine, a nucleobase found in DNA, and plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the deoxyribose sugar.
Glycosylation Reaction: The pyrimidine base is glycosylated with a protected form of deoxyribose sugar under acidic conditions to form the nucleoside.
Deprotection: The protecting groups on the sugar are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale glycosylation reactions using automated synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation reaction.
Purification: The product is purified using chromatography techniques to remove impurities and by-products.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Deoxy derivatives.
Substitution Products: Alkylated and acylated derivatives.
Scientific Research Applications
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry
Nucleoside Analogues: It is used as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology
DNA Synthesis: It is used in the study of DNA synthesis and repair mechanisms.
Medicine
Antiviral Agents: The compound and its derivatives are investigated for their potential as antiviral agents.
Cancer Research: It is used in the development of anticancer drugs.
Industry
Mechanism of Action
The mechanism of action of 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA. The compound mimics the natural nucleoside cytosine and gets incorporated into the DNA strand during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting DNA synthesis and cell proliferation .
Molecular Targets and Pathways
DNA Polymerase: The compound targets DNA polymerase, an enzyme responsible for DNA synthesis.
Cell Cycle Arrest: It induces cell cycle arrest by interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A natural nucleoside found in DNA.
Gemcitabine: A nucleoside analogue used as an anticancer drug.
Lamivudine: An antiviral nucleoside analogue used in the treatment of HIV and hepatitis B.
Uniqueness
4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be used as a versatile precursor in the synthesis of various nucleoside analogues. Its ability to mimic natural nucleosides makes it valuable in both medicinal chemistry and biological research .
Properties
CAS No. |
133525-08-3 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)/t6-,8+/m0/s1/i1T,2T/t1?,2?,6-,8+ |
InChI Key |
WREGKURFCTUGRC-ZKUPNMKVSA-N |
Isomeric SMILES |
[3H]C1[C@H](O[C@H](C1[3H])N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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